Pentadecanoyl chloride
Overview
Description
Pentadecanoyl chloride, also known as palmitoyl chloride, is a fatty acid chloride derived from pentadecanoic acid. It is an acyl chloride used in organic synthesis for the introduction of the pentadecanoyl (C15) group. This compound is not directly discussed in the provided papers, but understanding the synthesis and reactivity of related compounds can provide insights into its chemical behavior.
Synthesis Analysis
The synthesis of complex organometallic compounds often involves multiple steps and can be achieved through various routes. For example, the synthesis of trichloro(pentamethylcyclopentadienyl)molybdenum(IV) is described through thermal decarbonylation, reduction, and chlorination processes . Similarly, pentadecanoyl chloride can be synthesized through the chlorination of pentadecanoic acid, although the specific methods are not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of organometallic compounds is crucial for understanding their reactivity and properties. For instance, the structure of a cobalt chloride complex was determined by single-crystal X-ray crystallography, revealing a distorted square-pyramidal geometry around the cobalt center . While the structure of pentadecanoyl chloride is simpler, consisting of a long hydrocarbon chain with a terminal acyl chloride group, the techniques used for structural determination are similar.
Chemical Reactions Analysis
Organometallic compounds can undergo a variety of chemical reactions. For example, the molybdenum complex reacts with ligands such as CO, Cl-, and PMe3 to form different products . Pentadecanoyl chloride is expected to react with nucleophiles, such as alcohols or amines, to form esters or amides, respectively, due to the reactivity of the acyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The pentamethylcyclopentadienyl ruthenium(II) complexes exhibit electrochemical behavior that is affected by the substitution at the penta-hapto ligand . Although the papers do not directly discuss pentadecanoyl chloride, it can be inferred that its properties would include being a colorless to pale yellow liquid, with a pungent odor, and it would be reactive towards nucleophiles due to the presence of the acyl chloride functional group.
Scientific Research Applications
Atmospheric Chemistry and Pollution Studies
Pentadecanoyl chloride, often found in atmospheric studies, plays a role in understanding chemical processes. Research shows that dinitrogen pentoxide reacts with chloride-containing substrates like pentadecanoyl chloride, producing nitryl chloride (ClNO2), a significant atmospheric constituent. This reaction is critical for understanding atmospheric oxidative chemistry and its implications for pollution and environmental health. ClNO2 notably affects the formation of other pollutants like ozone and particulate nitrate, making its study essential for urban and regional air quality management (Roberts et al., 2009).
Nanoparticle Synthesis
Pentadecanoyl chloride is also implicated in the synthesis of nanoparticles. Specifically, chloride ions, potentially from compounds like pentadecanoyl chloride, are used in the polyol synthesis of silver nanocubes. The role of chloride ions in shape control during nanoparticle synthesis is crucial as it impacts the final properties of the nanoparticles, which have wide-ranging applications in electronics, medicine, and materials science (Chen et al., 2019).
Environmental Chemistry
In the context of environmental chemistry, pentadecanoyl chloride-related compounds contribute to our understanding of pollutant degradation pathways. For instance, studies on the photodegradation of chlorinated compounds provide insights into the breakdown of pollutants in the environment, aiding in the development of pollution mitigation strategies (Suegara et al., 2005).
Safety And Hazards
properties
IUPAC Name |
pentadecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZWQGNQOVDTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294614 | |
Record name | Pentadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecanoyl chloride | |
CAS RN |
17746-08-6 | |
Record name | Pentadecanoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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